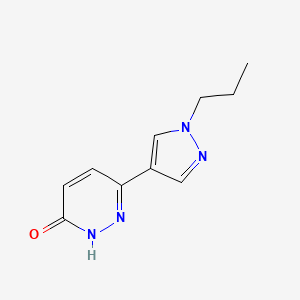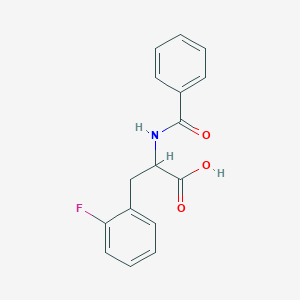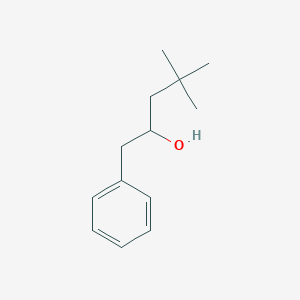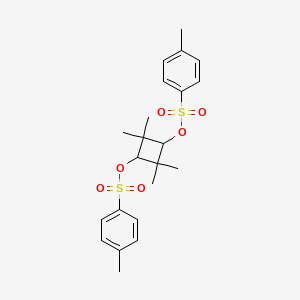
2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) is an organic compound with a complex structure. It is derived from 2,2,4,4-tetramethylcyclobutane-1,3-diol, which is a cyclobutane derivative with four methyl groups and two hydroxyl groups. This compound is used in various chemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 2,2,4,4-tetramethylcyclobutane-1,3-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, the sulfonate groups can be hydrolyzed to form the corresponding diol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Reduced forms of the original compound.
Hydrolysis: 2,2,4,4-Tetramethylcyclobutane-1,3-diol.
科学的研究の応用
2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,2,4,4-tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The sulfonate groups can participate in various chemical reactions, leading to the formation of new compounds. The cyclobutane ring provides structural stability, allowing the compound to act as a scaffold for further chemical modifications.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethylcyclobutane-1,3-diol: The parent compound, which lacks the sulfonate groups.
2,2,4,4-Tetramethylcyclobutanedione: A diketone derivative with different reactivity.
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-: Another isomer with similar structural features.
Uniqueness
2,2,4,4-Tetramethylcyclobutane-1,3-diyl bis(4-methylbenzenesulfonate) is unique due to its dual sulfonate groups, which enhance its reactivity and potential applications in various fields. The presence of the cyclobutane ring also contributes to its stability and versatility in chemical synthesis.
特性
CAS番号 |
24525-90-4 |
|---|---|
分子式 |
C22H28O6S2 |
分子量 |
452.6 g/mol |
IUPAC名 |
[2,2,4,4-tetramethyl-3-(4-methylphenyl)sulfonyloxycyclobutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H28O6S2/c1-15-7-11-17(12-8-15)29(23,24)27-19-21(3,4)20(22(19,5)6)28-30(25,26)18-13-9-16(2)10-14-18/h7-14,19-20H,1-6H3 |
InChIキー |
YQHCFCVQYVWTNE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C2(C)C)OS(=O)(=O)C3=CC=C(C=C3)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
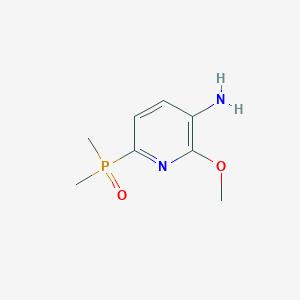
![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)
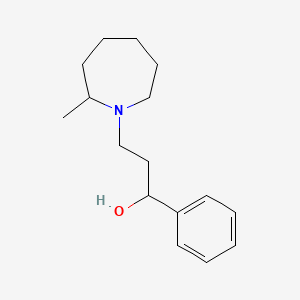
![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
